1-Octanesulfonic acid

Beschreibung

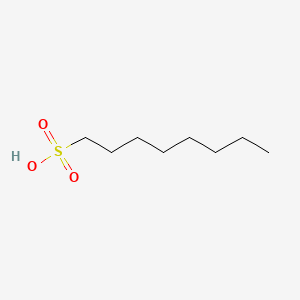

Structure

3D Structure

Eigenschaften

IUPAC Name |

octane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGDAKIJYPIYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5324-84-5 (hydrochloride salt) | |

| Record name | 1-Octanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041277 | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Fisher Scientific MSDS] | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3944-72-7 | |

| Record name | 1-Octanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU4821I15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Octanesulfonic Acid: A Technical Guide to its Chemical Properties, Structure, and Applications in Ion-Pair Chromatography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and structure of 1-octanesulfonic acid. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this compound, particularly in analytical and separation sciences. The guide details its physicochemical characteristics, molecular structure, and its prevalent application as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC).

Core Chemical Properties and Structure

This compound is a strong organic acid belonging to the class of alkylsulfonic acids.[1] Its structure consists of a hydrophobic eight-carbon alkyl chain (octyl group) attached to a hydrophilic sulfonic acid functional group. This amphiphilic nature is key to its utility in various applications, most notably as a surfactant and an ion-pairing agent.[2] It is most commonly used in its sodium salt form, sodium 1-octanesulfonate, for HPLC applications.[3][4]

The key chemical and physical properties of this compound and its sodium salt are summarized in the table below for easy reference and comparison.

| Property | This compound | Sodium 1-Octanesulfonate |

| Molecular Formula | C₈H₁₈O₃S | C₈H₁₇NaO₃S |

| Molecular Weight | 194.29 g/mol [1] | 216.27 g/mol [4] |

| CAS Number | 3944-72-7[1] | 5324-84-5[4][5] |

| Appearance | Liquid[6] | White or off-white crystalline powder, solid flakes, or fine pearls[7] |

| Melting Point | 103-104 °C[6] | >300 °C[5][7] |

| Boiling Point | Not readily available | >300 °C[5] |

| Solubility in Water | Soluble | Soluble[5][7], 9.8 g/L at 20 °C[4] |

| pKa | < 0 (strong acid)[8] | Not applicable |

| Density | 1.084 g/cm³[6] | Not readily available |

Molecular Structure and Key Features

The structural formula of this compound is CH₃(CH₂)₇SO₃H. The molecule's key features are the long, nonpolar octyl chain and the highly polar sulfonic acid head group. This distinct separation of hydrophobic and hydrophilic regions gives the molecule its surfactant properties.

References

- 1. This compound | 3944-72-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 3944-72-7 [smolecule.com]

- 3. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-辛烷磺酸 钠盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. This compound, Sodium Salt, Monohydrate [chembk.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of 1-Octanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1-octanesulfonic acid and its common salt, sodium 1-octanesulfonate. This document details established synthetic pathways, offers step-by-step experimental protocols, and presents purification techniques crucial for obtaining high-purity material suitable for sensitive applications such as high-performance liquid chromatography (HPLC) in pharmaceutical and biochemical analysis.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₈H₁₈O₃S. Structurally, it possesses a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate group, rendering it amphiphilic. This dual nature makes it a valuable surfactant and, most notably, an effective ion-pairing reagent in reversed-phase HPLC.[1] In this application, it enhances the retention and separation of ionic and highly polar analytes on nonpolar stationary phases. The sodium salt of this compound is frequently used for this purpose due to its stability and solubility.

Synthesis of this compound and Its Sodium Salt

Several synthetic routes have been established for the production of this compound and its salts. The choice of method often depends on the desired scale, available starting materials, and required purity of the final product. The primary methods include the sulfonation of octane (B31449) derivatives, sulfoxidation of alkanes, and nucleophilic substitution of alkyl halides.

Synthesis via Nucleophilic Substitution of 1-Bromooctane (B94149)

A common and well-documented laboratory-scale synthesis involves the reaction of 1-bromooctane with sodium sulfite (B76179) to directly produce sodium 1-octanesulfonate. This method can be facilitated by a phase-transfer catalyst to improve reaction efficiency.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine anhydrous sodium sulfite (e.g., 126 g), deionized water (e.g., 450 mL), 1-bromooctane (e.g., 125 g), and a phase-transfer catalyst such as tetrapropylammonium (B79313) bromide (e.g., 1.2 g).

-

Sulfonation: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 16-24 hours, or until the reaction mixture becomes a clear, single phase.

-

Initial Workup: After cooling, evaporate the water from the reaction mixture under reduced pressure.

-

Drying: The resulting solid residue is dried thoroughly, for instance, in a vacuum oven at 80°C for 2-4 hours.[2] The dried solid is then ground into a fine powder.

Synthesis via Sulfonation of 1-Octanol (B28484)

This direct approach involves the reaction of 1-octanol with a sulfonating agent, such as sulfur trioxide. The reactivity of sulfur trioxide is often moderated by forming a complex with a Lewis base like pyridine (B92270) to prevent over-reaction and decomposition.[1]

Experimental Protocol:

-

Preparation of Sulfonating Agent: Prepare or obtain a sulfur trioxide-pyridine complex (SO₃·py).

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-octanol in a suitable inert solvent such as pyridine.

-

Sulfonation: Cool the solution in an ice bath. Add the sulfur trioxide-pyridine complex portion-wise to the 1-octanol solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Workup: The reaction is typically quenched by the slow addition of water or a basic solution. The product can then be isolated and purified.

Other Synthetic Methodologies

-

Sulfoxidation of Alkanes: This industrial process involves the reaction of alkanes with a mixture of sulfur dioxide and oxygen, initiated by irradiation.[1]

-

Addition of Bisulfite to Terminal Alkenes: 1-Octene can react with sodium bisulfite in the presence of a free-radical initiator to yield sodium 1-octanesulfonate.

-

Oxidation of Thiols: 1-Octanethiol can be oxidized using strong oxidizing agents to produce this compound.

Purification Methods

High purity is essential for the application of this compound and its salts as ion-pairing reagents. The primary methods for purification are Soxhlet extraction and recrystallization.

Purification by Soxhlet Extraction

Soxhlet extraction is an effective method for removing impurities from the crude, solid product obtained from synthesis.

Experimental Protocol:

-

Sample Preparation: Place the finely ground crude sodium 1-octanesulfonate powder into a cellulose (B213188) extraction thimble.

-

Apparatus Setup: Place the thimble inside a Soxhlet extractor. The extractor is fitted to a flask containing the extraction solvent (absolute ethanol) and topped with a reflux condenser.

-

Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, dissolving the desired product and some impurities. When the extractor fills to a certain level, the solution containing the extracted material will siphon back into the boiling flask. This process is allowed to cycle for several hours to ensure complete extraction of the product from insoluble impurities.

-

Product Recovery: After extraction, the solution in the flask, now containing the sodium 1-octanesulfonate, is concentrated under reduced pressure to yield the partially purified product.

Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity by separating the desired compound from soluble impurities.

Experimental Protocol:

-

Dissolution: Dissolve the crude or Soxhlet-extracted sodium 1-octanesulfonate in a minimum amount of hot absolute ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the sodium 1-octanesulfonate decreases, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold absolute ethanol. The purified crystals are then dried in a vacuum oven. This process can be repeated to achieve higher purity. A purity of over 99.6% has been reported with this method.[2]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its sodium salt.

| Synthesis Method | Reactants | Catalyst/Reagent | Typical Reaction Time | Reported Yield | Purity |

| Nucleophilic Substitution | 1-Bromooctane, Sodium Sulfite | Tetrapropylammonium Bromide | 16-24 hours | ~66% | >99.6% after purification |

| Sulfonation of Alcohol | 1-Octanol, Sulfur Trioxide | Pyridine | Variable | - | - |

| Sulfoxidation | Octane, SO₂, O₂ | UV Irradiation | - | - | - |

| Compound | Molecular Formula | Molecular Weight | CAS Number | Appearance | Melting Point |

| This compound | C₈H₁₈O₃S | 194.29 g/mol | 3944-72-7 | Liquid/Solid | - |

| Sodium 1-octanesulfonate | C₈H₁₇NaO₃S | 216.27 g/mol | 5324-84-5 | White crystalline powder | >300 °C |

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of sodium 1-octanesulfonate.

Caption: Synthesis workflow for sodium 1-octanesulfonate.

Caption: Purification workflow for sodium 1-octanesulfonate.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Octanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-octanesulfonic acid and its commonly used sodium salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an ion-pairing agent in analytical chromatography. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of its principal application workflow.

Core Physicochemical Properties

This compound is a straight-chain alkylsulfonic acid. Its amphiphilic nature, stemming from the combination of a polar sulfonic acid head group and a nonpolar eight-carbon tail, dictates its chemical behavior and applications. It is a strong acid and is frequently used in the form of its sodium salt.[1]

Quantitative Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | octane-1-sulfonic acid | [2] |

| CAS Number | 3944-72-7 | [1][2] |

| Molecular Formula | C₈H₁₈O₃S | [2] |

| Molecular Weight | 194.29 g/mol | [1][2] |

| Physical Appearance | Liquid or solid | [2] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Density | ~1.084 g/cm³ | [3] |

| Aqueous Solubility | 9.8 g/L at 20 °C | [4] |

| pKa | Strong acid (specific value not readily available) | [1] |

Quantitative Data for this compound Sodium Salt

| Property | Value | Source(s) |

| Synonyms | Sodium 1-octanesulfonate, Sodium caprylyl sulfonate | [5][6] |

| CAS Number | 5324-84-5 | [7][8] |

| Molecular Formula | C₈H₁₇NaO₃S | [7] |

| Molecular Weight | 216.27 g/mol | [8][9] |

| Physical Appearance | White crystalline powder or solid | [7] |

| Melting Point | >300 °C | [7][9][10] |

| Boiling Point | >300 °C | [9] |

| Aqueous Solubility | Soluble in water, 216 mg/mL at 25°C | [4][7] |

| pH (1% aq. solution) | 5.5 - 7.5 | [7] |

Key Applications in Research and Drug Development

The primary application of this compound and its sodium salt is as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC).[11] This technique is crucial for the separation and analysis of polar and ionizable compounds, such as peptides, proteins, and various drug molecules, which would otherwise exhibit poor retention on conventional C18 columns.[8][11]

In the context of drug development, sulfonic acid salts are recognized for their utility in forming stable salts of active pharmaceutical ingredients (APIs), which can offer advantages over other salt forms.

Experimental Protocols

Below are detailed methodologies for the determination of key physicochemical properties of this compound and its sodium salt.

Determination of Melting Point

Objective: To determine the temperature at which the substance transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of the powdered solid (this compound sodium salt) is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For this compound sodium salt, the melting point is expected to be above 300 °C.[7][9][10]

-

Determination of Aqueous Solubility

Objective: To quantify the concentration of this compound or its sodium salt in a saturated aqueous solution at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of the solute (this compound or its sodium salt) is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of the dissolved solute in the clear supernatant/filtrate is determined using an appropriate analytical technique. For the sodium salt, this can be achieved by gravimetric analysis (evaporating a known volume of the solution to dryness and weighing the residue) or by a titrimetric method.

-

Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound. As a strong acid, its pKa is expected to be low.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.

-

Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Procedure:

-

The initial pH of the this compound solution is recorded.

-

The titrant is added in small, precise increments.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

This process is continued well past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a strong acid like this compound, the initial pH will be very low, and the equivalence point will be sharp.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the use of this compound as an ion-pairing agent in the HPLC analysis of a cationic analyte.

Caption: Logical workflow of ion-pair chromatography using this compound.

References

- 1. This compound | 3944-72-7 | Benchchem [benchchem.com]

- 2. This compound | C8H18O3S | CID 49939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy this compound | 3944-72-7 [smolecule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 5324-84-5: Sodium octanesulfonate | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. This compound sodium salt, 5324-84-5, free-flowing Redi-Dri powder, RDD032, Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. chemimpex.com [chemimpex.com]

1-Octanesulfonic Acid Sodium Salt: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-octanesulfonic acid sodium salt, a key reagent in various scientific and pharmaceutical applications. This document compiles available data, outlines detailed experimental protocols for characterization, and presents visual workflows to aid in experimental design.

Introduction

This compound sodium salt (SOS), an anionic surfactant and ion-pairing agent, is widely utilized in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC) for the separation of peptides, proteins, and other organic molecules.[1][2][3] Its efficacy in these applications is intrinsically linked to its physicochemical properties, most notably its solubility in various media and its stability under diverse experimental and storage conditions. Understanding these parameters is critical for method development, formulation, and ensuring the reproducibility of scientific results.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | Sodium 1-octanesulfonate | [4] |

| Synonyms | Octane-1-sulfonic acid sodium salt, Sodium octyl sulfonate | [4] |

| CAS Number | 5324-84-5 | [4] |

| Molecular Formula | C₈H₁₇NaO₃S | [4] |

| Molecular Weight | 216.27 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | >300 °C | [4] |

| pH (100 g/L in H₂O at 20 °C) | 5.5 - 7.5 | [4] |

Solubility Profile

The solubility of this compound sodium salt is a crucial parameter for its application, particularly in the preparation of mobile phases for chromatography and other aqueous solutions.

Aqueous Solubility

There is a notable discrepancy in the reported aqueous solubility of this compound sodium salt in publicly available literature, highlighting the importance of experimental verification.

| Solubility Value | Temperature | Comments | Reference(s) |

| 9.8 g/L | 20 °C | Experimentally determined value from a product data sheet. | [6] |

| 307.8 g/L | 25 °C | Estimated value. | [7] |

| 100 g/L (0.1 g/mL) | Not Specified | From a product data sheet. | |

| "Freely soluble" / "Miscible" | Not Specified | Qualitative description. | [3][8] |

This variation may be attributable to differences in experimental methods, the purity of the compound tested, or the distinction between anhydrous and monohydrate forms. For precise applications, it is highly recommended to experimentally determine the solubility using a standardized protocol, such as the OECD 105 guideline.

Solubility in Organic Solvents

Data on the solubility of this compound sodium salt in organic solvents is limited.

| Solvent | Solubility Value | Temperature | Reference(s) |

| Methanol | 4 g/L | Not Specified | [9] |

| Ethanol | Miscible | Not Specified | [8] |

| Acetonitrile | No quantitative data available | ||

| Isopropanol | No quantitative data available |

Given its ionic nature, the solubility in non-polar organic solvents is expected to be low.

Temperature Dependence of Aqueous Solubility

Critical Micelle Concentration (CMC)

As a surfactant, this compound sodium salt forms micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is an important parameter as it influences properties like surface tension and solubilization. The CMC of a surfactant is dependent on factors such as temperature and the ionic strength of the solution.[12][13] For sodium octyl sulfate, a closely related compound, the CMC in water is reported to be 0.13 mol/L.[12]

Stability Profile

This compound sodium salt is generally considered stable under normal storage and handling conditions.[4] However, its stability can be influenced by several factors, including pH, light, and the presence of oxidizing agents.

pH Stability

The stability of this compound sodium salt is pH-dependent. It has been reported that its chemical stability is higher at pH 2 than at pH 7.[14] This is attributed to the sulfonate group, which can act as a buffer at low pH.[14] Hydrolytic degradation of sulfonate esters can be catalyzed by both acids and bases, although alkyl sulfonates are generally resistant to hydrolysis under neutral conditions. The potential for hydrolysis, especially at extreme pH values and elevated temperatures, should be considered.

Thermal Stability

The high melting point of over 300 °C suggests good thermal stability of the solid material.[4] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and identify any phase transitions.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of chemical compounds. While specific photostability data for this compound sodium salt is not widely available, it is recommended to store the compound and its solutions protected from light, as is good practice for many organic reagents.[15] Photostability testing according to ICH Q1B guidelines should be performed if the compound is to be used in applications where light exposure is a concern.

Incompatibilities

This compound sodium salt is incompatible with strong oxidizing agents.[4] Contact with such agents should be avoided to prevent potentially vigorous reactions.

Hazardous Decomposition Products

Upon combustion, this compound sodium salt may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides.

Experimental Protocols

Determination of Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining the water solubility of a substance: the Flask Method and the Column Elution Method.[4][16][17]

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: Add an excess amount of this compound sodium salt to a flask containing deionized water.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of this compound sodium salt in the aliquot using a suitable analytical method (e.g., HPLC-UV, titration).

-

Replicates: Perform the determination in at least triplicate.

Column Elution Method (for solubilities < 10⁻² g/L):

This method is generally not applicable to this compound sodium salt due to its high water solubility.

Stability Testing Protocol (ICH Q1A(R2) Guideline)

A forced degradation study is essential to establish the intrinsic stability of the substance and to develop stability-indicating analytical methods.[3]

-

Stress Conditions: Subject solutions of this compound sodium salt to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid and a solution at an elevated temperature (e.g., 70 °C).

-

Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV radiation), with a dark control.[15]

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining this compound sodium salt and detect any degradation products.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Applications in Drug Development

The primary application of this compound sodium salt in drug development is as an ion-pairing reagent in reversed-phase HPLC.[2][17] It is added to the mobile phase to form neutral ion pairs with charged analytes, thereby increasing their retention on the non-polar stationary phase and improving chromatographic resolution. This is particularly useful for the analysis of:

-

Basic drugs

-

Peptides and proteins

-

Catecholamines and their metabolites

Its role as a surfactant can also be leveraged in formulation development to improve the solubility and stability of active pharmaceutical ingredients (APIs).[2]

Conclusion

This compound sodium salt is a versatile and widely used chemical in research and drug development. A thorough understanding of its solubility and stability is paramount for its effective and reliable use. While existing data provides a good foundation, this guide highlights the need for experimental verification of solubility, particularly in aqueous and mixed solvent systems. The outlined experimental protocols, based on international guidelines, provide a framework for generating robust and reliable data to support method development and formulation activities.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium 1-octanesulfonate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Sodium 1-octanesulfonate | 5324-84-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 5324-84-5, High-Purity, O8380, Sigma-Aldrich [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Chemical Products | Chemical Product Manufacturers [reachemchemicals.com]

- 9. This compound, Sodium Salt Anhydrous, HPLC Grade, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Temperature-dependent solubility transition of Na₂SO₄ in water and the effect of NaCl therein: solution structures and salt water dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 14. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

- 15. What are the performance characteristics of sodium alkyl sulfonate?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 16. Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

1-Octanesulfonic Acid as an Ion-Pairing Reagent: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Octanesulfonic acid and its application as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). It is designed to furnish researchers, scientists, and professionals in drug development with the core knowledge required to effectively utilize this reagent in their analytical workflows. This document delves into the fundamental principles of ion-pair chromatography, the specific role and properties of this compound, detailed experimental protocols, and quantitative data to guide method development and application.

Introduction to Ion-Pair Chromatography and this compound

Ion-pair chromatography is a powerful technique in reversed-phase HPLC that enables the separation of ionic and highly polar analytes on a non-polar stationary phase. The retention of these compounds, which would otherwise elute at or near the void volume, is achieved by introducing an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic tail and an ionic head group.

This compound, a member of the alkylsulfonic acid family, is a widely used anionic ion-pairing reagent. Its molecular structure consists of an eight-carbon (octyl) non-polar tail and a polar sulfonate head. This amphiphilic nature allows it to interact with both the stationary and mobile phases, as well as the analyte of interest, thereby facilitating the retention and separation of cationic (basic) compounds. The sodium salt of this compound is commonly used due to its high purity and solubility in aqueous mobile phases.[1]

Mechanism of Action

The precise mechanism of retention in ion-pair chromatography is a subject of ongoing discussion, with two predominant models proposed: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model . In practice, the retention mechanism is likely a combination of both.[2]

-

Ion-Pair Formation in the Mobile Phase: In this model, the 1-Octanesulfonate anion forms a neutral ion-pair with the cationic analyte in the mobile phase. This newly formed, less polar complex has a greater affinity for the non-polar stationary phase (e.g., C18), leading to increased retention.

-

Dynamic Ion-Exchange: This model suggests that the hydrophobic octyl chain of the 1-Octanesulfonate molecule adsorbs onto the surface of the stationary phase. This creates a dynamic, negatively charged surface. Cationic analytes in the mobile phase are then retained through electrostatic interactions with this modified stationary phase.

The following diagram illustrates the logical relationship of the dynamic ion-exchange model, which is a prevalent mechanism.

References

An In-Depth Technical Guide to the Mechanism of Action of 1-Octanesulfonic Acid in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and mechanism of action of 1-octanesulfonic acid as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC). It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical knowledge required to effectively utilize this reagent for the separation of polar, basic, and cationic analytes.

Core Principles: The Role of this compound in Ion-Pair Chromatography

In reversed-phase chromatography, the stationary phase is nonpolar, while the mobile phase is polar. Consequently, polar and ionic compounds exhibit weak interactions with the stationary phase, leading to poor retention and inadequate separation. This compound addresses this challenge by functioning as an anionic ion-pairing reagent. It is added to the mobile phase to enhance the retention and resolution of positively charged analytes such as basic drugs, peptides, and catecholamines.[1][2]

The fundamental principle involves the formation of a neutral ion pair between the anionic sulfonate group of this compound and the positively charged analyte. This newly formed complex is significantly more hydrophobic than the analyte alone, allowing for stronger interaction with the nonpolar stationary phase and, therefore, increased retention time.[3]

Mechanisms of Action: A Dual Perspective

The precise mechanism by which this compound facilitates retention is understood through two predominant models: the Ion-Pair Formation in the Mobile Phase Model and the Dynamic Ion-Exchange Model .

Ion-Pair Formation in the Mobile Phase

According to this model, the this compound anion (OSA⁻) and a cationic analyte (A⁺) form a neutral ion pair (A⁺OSA⁻) in the polar mobile phase. This complex, possessing the hydrophobic octyl chain from the this compound, partitions from the mobile phase to the nonpolar stationary phase. The extent of this partitioning, and thus the retention, is influenced by the hydrophobicity of the ion pair.

Dynamic Ion-Exchange

In this model, the hydrophobic octyl tail of the this compound molecule adsorbs onto the nonpolar stationary phase, leaving the negatively charged sulfonate head group oriented towards the mobile phase. This process effectively creates an in-situ, or dynamic, ion-exchange surface on the stationary phase. Positively charged analytes in the mobile phase are then retained through electrostatic interactions with these immobilized sulfonate groups.[2]

Data Presentation: Quantitative Effects on Retention

The concentration of this compound and the pH of the mobile phase are critical parameters that significantly influence the retention of analytes.

Effect of this compound Concentration

Increasing the concentration of this compound generally leads to an increase in the retention time of cationic analytes. This is due to a higher probability of ion-pair formation or a greater density of ion-exchange sites on the stationary phase. However, at very high concentrations, the formation of micelles in the mobile phase can lead to a decrease in retention.

| Analyte Class | This compound Concentration (mM) | Mobile Phase Composition | pH | Column | Analyte | Retention Time (min) |

| Ethyleneamines | 10 | Acetonitrile/50 mM Acetate Buffer (19:81 to 25:75 v/v) + 0.5 mM CuSO₄ | 5.5 | Inertsil ODS-3 | Ethylenediamine (EDA) | ~4.5 |

| 15 | Acetonitrile/50 mM Acetate Buffer (19:81 to 25:75 v/v) + 0.5 mM CuSO₄ | 5.5 | Inertsil ODS-3 | Ethylenediamine (EDA) | ~6.0 | |

| 20 | Acetonitrile/50 mM Acetate Buffer (19:81 to 25:75 v/v) + 0.5 mM CuSO₄ | 5.5 | Inertsil ODS-3 | Ethylenediamine (EDA) | ~7.5 | |

| Basic Drugs | 4.6 (0.1% w/v) | Methanol/Water (45:55 v/v) | 2.8 | Xterra® C₁₈ (150x4.6 mm, 5 µm) | Atenolol (B1665814) | 2.0 |

| 4.6 (0.1% w/v) | Methanol/Water (45:55 v/v) | 2.8 | Xterra® C₁₈ (150x4.6 mm, 5 µm) | Indapamide | 6.1 |

Effect of Mobile Phase pH

The pH of the mobile phase plays a crucial role in ion-pair chromatography as it dictates the ionization state of both the analyte and any acidic or basic functional groups on the stationary phase. For the separation of basic compounds, the mobile phase pH is typically maintained at least two units below the pKa of the analyte to ensure it is fully protonated and available for ion-pairing.[1]

| Analyte Class | pH | Mobile Phase Composition | Ion-Pairing Agent | Effect on Retention |

| Peptides | Low (e.g., 2.1) | Acetonitrile/Water with 0.1 M NaClO₄ | This compound (implied) | Increased retention of basic peptides |

| Peptides | Neutral (e.g., 7.4) | Acetonitrile/Water with 0.1 M NaClO₄ | This compound (implied) | Decreased retention of basic peptides |

Experimental Protocols

General Workflow for Ion-Pair Chromatography Method Development

Detailed Protocol: Simultaneous Estimation of Atenolol and Indapamide

This protocol details the validated ion-pairing RP-HPLC method for the simultaneous quantification of the basic drugs atenolol and indapamide.[4]

1. Materials and Reagents:

-

Atenolol and Indapamide reference standards

-

This compound sodium salt (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

2. Chromatographic Conditions:

-

HPLC System: JASCO with binary pump, UV/Vis detector

-

Column: Xterra® C₁₈ (150 x 4.6 mm i.d., 5 µm particle size)

-

Mobile Phase: 0.1% w/v this compound sodium salt in water:methanol (55:45 v/v). The pH is adjusted to 2.8 ± 0.1 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 235 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

3. Preparation of Mobile Phase:

-

Dissolve 1.0 g of this compound sodium salt in 550 mL of HPLC grade water.

-

Add 450 mL of HPLC grade methanol.

-

Adjust the pH to 2.8 ± 0.1 with orthophosphoric acid.

-

Filter the mobile phase through a 0.45 µm nylon filter.

-

Degas the mobile phase in an ultrasonic bath for 15 minutes prior to use.

4. Preparation of Standard Solutions:

-

Prepare individual stock solutions of Atenolol (1000 µg/mL) and Indapamide (100 µg/mL) in the mobile phase.

-

From the stock solutions, prepare working standard solutions of desired concentrations by dilution with the mobile phase.

5. Sample Preparation (for tablet dosage form):

-

Weigh and finely powder 20 tablets.

-

Transfer a quantity of powder equivalent to 50 mg of Atenolol and 2.5 mg of Indapamide to a 50 mL volumetric flask.

-

Add approximately 30 mL of mobile phase and sonicate for 15 minutes.

-

Make up the volume to 50 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL of Atenolol and 5 µg/mL of Indapamide.

6. Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject 20 µL of the standard and sample solutions.

-

Record the chromatograms and measure the peak areas.

-

Quantify the amounts of Atenolol and Indapamide in the sample by comparing the peak areas with those of the standards.

Conclusion

This compound is a versatile and effective ion-pairing reagent for the reversed-phase HPLC analysis of cationic and basic compounds. A thorough understanding of its dual mechanisms of action, coupled with the systematic optimization of key parameters such as concentration and mobile phase pH, is essential for developing robust and reproducible separation methods. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement ion-pair chromatography in their analytical workflows.

References

Spectroscopic Analysis of 1-Octanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Octanesulfonic acid using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.

Introduction to this compound

This compound is a straight-chain alkylsulfonic acid. It and its sodium salt are utilized in various industrial and laboratory applications, including as surfactants, emulsifiers, and ion-pairing reagents in high-performance liquid chromatography (HPLC). Accurate spectroscopic characterization is crucial for its identification, purity assessment, and understanding its interactions in various chemical systems.

Spectroscopic Data

The following sections present the FTIR and NMR spectroscopic data for this compound and its sodium salt. The data for the sodium salt is often more readily available and serves as a close proxy for the free acid, particularly for the alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The key vibrational modes for this compound sodium salt are summarized in the table below. The spectrum is characterized by strong absorptions corresponding to the sulfonate group and the alkyl chain.

Table 1: FTIR Spectral Data for this compound Sodium Salt

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~3450 | O-H Stretching (associated with absorbed water or hydrogen bonding) | Broad, Medium |

| 2955 - 2850 | C-H Stretching (asymmetric and symmetric) of CH₃ and CH₂ groups | Strong |

| ~1465 | C-H Bending (scissoring) of CH₂ groups | Medium |

| ~1390 | C-H Bending (symmetric) of CH₃ group | Medium |

| ~1200 - 1175 | S=O Asymmetric Stretching of the sulfonate group (SO₃⁻) | Strong |

| ~1130 | S-O Stretching | Strong |

| ~1040 - 1035 | S=O Symmetric Stretching of the sulfonate group (SO₃⁻) | Strong |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound sodium salt in DMSO-d₆ shows distinct signals for the protons along the octyl chain. The chemical shifts are influenced by the electronegativity of the sulfonate group, which deshields the adjacent methylene (B1212753) protons.

Table 2: ¹H NMR Spectral Data for this compound Sodium Salt (in DMSO-d₆)

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (C8) | ~0.86 | Triplet | ~6.8 |

| (CH₂)₅ (C3-C7) | ~1.25 | Multiplet | - |

| CH₂ (C2) | ~1.57 | Quintet | ~7.5 |

| CH₂-SO₃⁻ (C1) | ~2.44 | Triplet | ~7.6 |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts for this compound sodium salt are presented below.

Table 3: ¹³C NMR Spectral Data for this compound Sodium Salt

| Carbon Assignment | Chemical Shift (ppm) |

| C8 (CH₃) | ~13.9 |

| C6, C7 | ~22.1 |

| C2 | ~25.2 |

| C4, C5 | ~28.6 |

| C3 | ~31.3 |

| C1 (CH₂-SO₃⁻) | ~50.5 |

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of this compound.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of this compound sodium salt into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.[1][2][3][4][5]

-

-

Pellet Formation :

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound sodium salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[6][7][8]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[7]

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra with appropriate parameters (e.g., number of scans, pulse sequence). For quantitative analysis, ensure complete relaxation of the nuclei between pulses.[6]

-

Workflow and Data Interpretation

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition, and spectral interpretation to elucidate the molecular structure.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. shimadzu.com [shimadzu.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Surfactant Properties of 1-Octanesulfonic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanesulfonic acid, and more commonly its sodium salt (sodium 1-octanesulfonate), is an anionic surfactant that finds significant application in various scientific and industrial fields. Its amphiphilic nature, arising from an eight-carbon hydrophobic tail and a hydrophilic sulfonate head group, allows it to modify the properties of aqueous solutions, particularly by reducing surface tension and forming micelles.[1] While extensively used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to enhance the separation of peptides and proteins, a comprehensive understanding of its fundamental surfactant properties is crucial for optimizing its use and for the development of new applications.[2] This technical guide provides a detailed overview of the core surfactant properties of this compound in aqueous solutions, including its critical micelle concentration (CMC), surface tension, micelle aggregation number, and Krafft temperature.

Core Surfactant Properties of Sodium 1-Octanesulfonate

The surfactant behavior of sodium 1-octanesulfonate in water is characterized by several key parameters that dictate its performance in various applications.

Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized structures called micelles.[3] This process is a key characteristic of any surfactant. For sodium 1-octanesulfonate in aqueous solution at 25°C, the CMC has been determined through ethane (B1197151) solubility measurements.[4]

Table 1: Critical Micelle Concentration (CMC) of Sodium 1-Octanesulfonate

| Parameter | Value | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 0.29 M | 25 | [4] |

Surface Tension

As a surfactant, sodium 1-octanesulfonate is effective at reducing the surface tension of water. As the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles rather than populating the air-water interface.

Micelle Aggregation Number

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and shape of the micelles formed in solution. The aggregation number can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. Specific experimental data for the aggregation number of sodium 1-octanesulfonate micelles were not found in the conducted research.

Krafft Temperature

The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low to reach the CMC.[5] For ionic surfactants, the Krafft point is an important parameter as it defines the operational temperature range for its effective use as a surfactant. The specific Krafft temperature for sodium 1-octanesulfonate has not been explicitly reported in the available literature.

Experimental Protocols for Determining Surfactant Properties

The characterization of surfactant properties relies on a variety of established experimental techniques. The following sections detail the methodologies for determining the CMC and aggregation number, which are broadly applicable to anionic surfactants like sodium 1-octanesulfonate.

Determination of Critical Micelle Concentration (CMC)

1. Tensiometry (Wilhelmy Plate or du Noüy Ring Method)

This is a direct method for measuring the surface tension of a liquid. By measuring the surface tension of a series of surfactant solutions of varying concentrations, the CMC can be determined as the point where the surface tension ceases to decrease significantly with increasing concentration.[6]

-

Apparatus: Surface tensiometer, precision balance, glassware.

-

Procedure:

-

Prepare a stock solution of sodium 1-octanesulfonate in deionized water.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring the Wilhelmy plate or du Noüy ring is clean and properly positioned at the air-liquid interface.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the inflection point of this curve.

-

2. Conductometry

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed.[7][8]

-

Apparatus: Conductivity meter with a temperature-controlled cell, magnetic stirrer, burette.

-

Procedure:

-

Place a known volume of deionized water in the conductivity cell.

-

Titrate the water with a concentrated stock solution of sodium 1-octanesulfonate, recording the conductivity after each addition and allowing the solution to equilibrate.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

Determination of Micelle Aggregation Number

Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number. The principle is based on the quenching of the fluorescence of a probe molecule that is solubilized within the micelles by a quencher molecule that is also present in the micelles.[9][10]

-

Apparatus: Fluorescence spectrophotometer, glassware.

-

Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Procedure:

-

Prepare a series of sodium 1-octanesulfonate solutions at a concentration above the CMC.

-

Add a constant, low concentration of the fluorescent probe to each solution.

-

Add varying concentrations of the quencher to the solutions.

-

Measure the fluorescence intensity of the probe in each sample.

-

The aggregation number can be calculated from the relationship between the fluorescence intensity and the quencher concentration using the Poisson quenching model.

-

Factors Influencing Surfactant Properties

The surfactant properties of sodium 1-octanesulfonate can be affected by various environmental factors.

Effect of Temperature

For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. The effect of temperature on the aggregation number and surface tension is more complex and depends on the specific surfactant.

Effect of Electrolytes

The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally leads to a decrease in the CMC. This is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, which favors micelle formation at lower concentrations.

Conclusion

Sodium 1-octanesulfonate is a versatile anionic surfactant with important applications in both analytical chemistry and various industrial processes. While its role as an ion-pairing agent in HPLC is well-established, a deeper understanding of its fundamental surfactant properties in aqueous solutions is essential for leveraging its full potential. This guide has summarized the available data on its CMC and provided detailed experimental protocols for the characterization of its key surfactant parameters. Further research to determine the surface tension at the CMC, micelle aggregation number, and Krafft temperature under various conditions will be invaluable for the scientific and industrial communities that rely on this important molecule.

References

- 1. CAS 5324-84-5: Sodium octanesulfonate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, and sodium 1-octanesulfonate at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. tegewa.de [tegewa.de]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. emerson.com [emerson.com]

- 9. Micellar Aggregation Numbers - A Fluorescence Study | Semantic Scholar [semanticscholar.org]

- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal and Chemical Stability of 1-Octanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal and chemical stability of 1-octanesulfonic acid. Given the limited specific data for this compound, this document incorporates data from shorter-chain alkanesulfonic acids, such as methanesulfonic acid (MSA), as representative analogues to infer stability characteristics. All data is presented with clear attribution to the compound .

Introduction

This compound (C₈H₁₈O₃S) is a straight-chain alkanesulfonic acid widely utilized in the pharmaceutical and chemical industries. Its amphiphilic nature, combining a polar sulfonic acid head with a nonpolar octyl tail, makes it an effective ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), particularly for the separation of peptides and proteins. Understanding its thermal and chemical stability is paramount for its application in drug formulation, synthesis, and analytical method development, ensuring the integrity and reliability of these processes.

Thermal Stability

Key Observations:

-

The sodium salt of this compound exhibits a very high melting point, in excess of 300 °C, indicating strong intermolecular forces and high thermal stability in the solid state.

-

Methanesulfonic acid (MSA), the simplest alkanesulfonic acid, is reported to be thermally stable up to 180 °C. Faster decomposition occurs above 200 °C, with rapid decomposition above 225 °C.[1]

-

The thermal decomposition of metal salts of methanesulfonic acid begins at temperatures above 400 °C in an air atmosphere.[2] The final products are typically metal oxides or sulfates.[2]

-

For sulfonated polymers, the decomposition of the sulfonic acid group is observed to begin around 360 °C during thermogravimetric analysis.

The long alkyl chain of this compound may influence its decomposition onset compared to MSA, but the inherent strength of the C-S and S=O bonds suggests it is a thermally robust molecule, particularly when compared to more labile functional groups.

Thermal Decomposition

Upon heating in the presence of air, the ultimate decomposition products of this compound are expected to be carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ). For metal salts of alkanesulfonic acids, decomposition in air leads to the formation of metal oxides and/or sulfates.[2]

Data on Thermal Stability

| Compound | Parameter | Value | Atmosphere | Reference |

| Sodium 1-Butanesulfonate | Melting Point | >300 °C (lit.) | Not specified | |

| Methanesulfonic Acid (MSA) | Stable Up To | ~180 °C | Air | [1] |

| Methanesulfonic Acid (MSA) | Rapid Decomposition | >225 °C | Air | [1] |

| Metal Methanesulfonates | Onset of Mass Loss | >400 °C | Air | [2][3] |

Chemical Stability

This compound, as a strong acid, exhibits distinct reactivity patterns and stability profiles under various chemical conditions.

Hydrolytic Stability

The carbon-sulfur bond in alkanesulfonic acids is known to be highly resistant to hydrolysis. Studies on dodecylbenzenesulfonic acid showed less than 10% hydrolysis after 5 days at 50°C across a pH range of 4.0 to 9.0.[4] Methanesulfonic acid does not decompose in boiling water or hot alkaline solutions.[5] This suggests that this compound is stable in aqueous environments across a wide pH range under typical processing and storage conditions.

Oxidative and Reductive Stability

Methanesulfonic acid is reported to be very resistant to strong oxidizing agents, including hydrogen peroxide, nitric acid, and potassium permanganate.[1] It is also stable against strong reducing agents like nascent hydrogen.[1] By extension, this compound is expected to be stable under mild oxidative and reductive conditions. However, it is generally listed as being incompatible with strong oxidizing agents, which could potentially lead to exothermic reactions and degradation.

Acid-Base Reactivity

As a strong acid with a predicted pKa around -1.9 (similar to other alkanesulfonic acids), this compound will readily react with bases to form the corresponding sulfonate salts.[6] This neutralization reaction is a key aspect of its chemistry.

Stability in Common Organic Solvents

-

Alcohols (e.g., Methanol): Sulfonic acids can react with alcohols, particularly at elevated temperatures, to form sulfonate esters.[7] This potential for reaction should be considered when using alcoholic solvents.

-

Acetonitrile: Acetonitrile is a widely used polar aprotic solvent in which many acids, including sulfonic acids, are stable. It is a common mobile phase component in HPLC, where this compound is used as an ion-pairing agent, demonstrating its compatibility.[8]

-

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent. While generally a good solvent for sulfonic acids, strong acids can protonate DMSO, which may initiate subsequent reactions under certain conditions.[9][10]

Summary of Chemical Stability and Reactivity

| Condition/Reagent | Stability/Reactivity | Notes |

| Water (Hydrolysis) | Highly Stable | The C-S bond is resistant to cleavage across a wide pH range. |

| Strong Acids | Stable | Generally stable, as it is itself a strong acid. |

| Strong Bases | Reactive | Undergoes acid-base neutralization to form sulfonate salts. |

| Strong Oxidizing Agents | Incompatible/Reactive | Potential for exothermic reaction and degradation. |

| Strong Reducing Agents | Stable | Expected to be stable based on data for methanesulfonic acid.[1] |

| Alcohols | Potentially Reactive | Can form sulfonate esters, especially at elevated temperatures.[7] |

| Acetonitrile | Stable | Commonly used together in HPLC applications. |

| DMSO | Generally Stable | Protonation of DMSO by the strong acid is possible. |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the thermal and chemical stability of this compound, based on industry-standard methodologies.

Thermal Stability Assessment

This protocol is adapted from ASTM E1131 and is designed to determine the thermal stability and decomposition profile of this compound.

Objective: To determine the temperature at which mass loss occurs due to decomposition in both inert and oxidative atmospheres.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a furnace capable of reaching at least 800°C, a sensitive microbalance, and a purge gas control system.

-

Platinum or ceramic sample pans.

-

Nitrogen (99.99% purity) and Air (dry) as purge gases.

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a tared TGA pan.

-

Analysis in Inert Atmosphere: a. Place the sample in the TGA furnace. b. Purge the furnace with nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert atmosphere. c. Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a linear heating rate of 10 °C/min. d. Record the sample mass as a function of temperature.

-

Analysis in Oxidative Atmosphere: a. Repeat the procedure using a new sample. b. Use dry air as the purge gas instead of nitrogen.

-

Data Analysis: a. Plot the percentage of initial mass versus temperature to generate the TGA thermogram. . Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed. c. Report the temperature at which 5% mass loss (T₅%) and 10% mass loss (T₁₀%) occur. d. Note the percentage of residual mass at the end of the experiment.

Objective: To determine the melting point (if applicable) and to characterize endothermic or exothermic events associated with decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Aluminum or gold-plated sample pans suitable for corrosive materials.

-

Nitrogen (99.99% purity) as a purge gas.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a sample pan. If the material is a liquid at room temperature, hermetically seal the pan.

-

Thermal Scan: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Purge the cell with nitrogen at a flow rate of 20–50 mL/min. c. Equilibrate the sample at a starting temperature (e.g., 0 °C). d. Heat the sample to a temperature beyond its expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min. e. Record the heat flow as a function of temperature.

-

Data Analysis: a. Plot the heat flow versus temperature to generate the DSC thermogram. . Identify and integrate any endothermic or exothermic peaks to determine the transition temperatures (onset and peak) and the enthalpy of the event (ΔH). c. Characterize peaks corresponding to melting, crystallization, or decomposition.

Chemical Stability Assessment (Forced Degradation)

This protocol is based on ICH Q1A(R2) guidelines for stress testing of new drug substances.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Apparatus:

-

Calibrated pH meter.

-

Constant temperature ovens or water baths.

-

Photostability chamber.

-

Analytical balance.

-

Volumetric glassware.

-

HPLC system with a UV or other suitable detector for quantification.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: a. Mix the stock solution with an equal volume of 0.1 M HCl. b. Store the solution at 60 °C for a predefined period (e.g., 24 hours). c. At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: a. Mix the stock solution with an equal volume of 0.1 M NaOH. b. Store the solution at room temperature (e.g., 25 °C) for a predefined period (e.g., 24 hours). c. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

Neutral Hydrolysis: a. Mix the stock solution with an equal volume of water. b. Store the solution at 60 °C for a predefined period. c. Withdraw aliquots at specified time points for HPLC analysis.

-

Oxidative Degradation: a. Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). b. Store the solution at room temperature, protected from light, for 24 hours. c. Withdraw an aliquot for direct HPLC analysis.

-

Thermal Degradation (Solid State): a. Place a thin layer of solid this compound in a vial. b. Store the vial in an oven at a temperature above accelerated testing conditions (e.g., 70 °C) for one week. c. At the end of the period, dissolve a known quantity of the solid and analyze by HPLC.

-

Photostability: a. Expose a solution of this compound and a sample of the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. b. Analyze the samples by HPLC, comparing them to a control sample stored in the dark.

-

Analysis: a. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method. b. Calculate the percentage of degradation of this compound. c. Examine the chromatograms for the appearance of new peaks, which indicate degradation products.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive stability assessment of this compound.

References

- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Methanesulfonic acid | 75-75-2 [chemicalbook.com]

- 6. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Acetonitrile - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Methodological & Application

Application Notes and Protocols for Peptide Separation using 1-Octanesulfonic Acid in HPLC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-octanesulfonic acid as an ion-pairing agent for the separation of peptides by High-Performance Liquid Chromatography (HPLC). Detailed protocols, data presentation, and workflow visualizations are included to assist in the development and implementation of robust analytical and preparative methods.

Introduction to Ion-Pair Reversed-Phase HPLC for Peptide Separation

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides. However, the inherent polarity and charge of many peptides can lead to poor retention and peak shape on traditional non-polar stationary phases. Ion-pairing chromatography is a powerful technique that addresses this challenge by introducing an ion-pairing reagent, such as this compound, into the mobile phase.

This compound is an anionic surfactant that forms a neutral ion-pair with positively charged residues (e.g., lysine, arginine, histidine) on the peptide. This interaction effectively masks the positive charges, increasing the overall hydrophobicity of the peptide-ion pair complex. The resulting complex interacts more strongly with the hydrophobic stationary phase, leading to enhanced retention, improved peak shape, and better resolution of closely related peptides.

Key Principles and Considerations

Several factors are critical for successful peptide separation using this compound:

-

Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that the target peptides possess a net positive charge, allowing for efficient ion-pairing with the negatively charged sulfonate group of this compound. A pH below the isoelectric point (pI) of the peptide is generally recommended.

-